1,3-Dimethylbenzotriazolium iodide
Overview
Description
1,3-Dimethylbenzotriazolium iodide is a cationic salt with the molecular formula C9H11IN2. It is a derivative of benzotriazole, where the nitrogen atoms at positions 1 and 3 are methylated, and the compound is paired with an iodide anion. This compound is known for its stability and reactivity, making it useful in various chemical applications, particularly in organic electronics and as a precursor for other chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylbenzotriazolium iodide can be synthesized through the methylation of benzotriazole using methyl iodide. The reaction typically involves the following steps:
- Dissolve benzotriazole in a suitable solvent such as acetonitrile.
- Add methyl iodide to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent like diethyl ether.
- Filter and purify the product by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbenzotriazolium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as potassium hydride, potassium cyclopentadienide, and sodium methoxide, leading to demethylation and formation of 1-methyl-1,2,3-benzotriazole.
Addition Reactions: Unusual phosphide addition reactions where the phosphorus atom replaces the central nitrogen of the triazole ring, forming an iminophosphorane derivative.
Common Reagents and Conditions
Nucleophilic Reagents: Potassium hydride, potassium cyclopentadienide, sodium methoxide, and sodium ethanethiolate.
Reaction Conditions: Typically carried out in polar aprotic solvents under mild heating conditions to facilitate the reactions.
Major Products
1-Methyl-1,2,3-benzotriazole: Formed through demethylation reactions.
Iminophosphorane Derivatives: Formed through phosphide addition reactions.
Scientific Research Applications
1,3-Dimethylbenzotriazolium iodide has several applications in scientific research:
Organic Electronics: Used as an n-type dopant in organic electronic devices, enhancing their electrical properties.
Catalysis: Acts as a catalyst in various organic reactions, including Knoevenagel condensation and Grignard reactions.
Material Science: Utilized in the synthesis of molecular machines and nanocars due to its stable binding properties.
Biological Applications: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethylbenzotriazolium iodide involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is attributed to the presence of the positively charged nitrogen atoms, which facilitate nucleophilic attacks. In organic electronics, its role as an n-type dopant involves the transfer of electrons, enhancing the conductivity of the materials .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium iodide
- 1,3-Diisopropylimidazolium tetrafluoroborate
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
1,3-Dimethylbenzotriazolium iodide is unique due to its specific structure, which imparts stability and reactivity. Its ability to undergo various nucleophilic substitution and addition reactions distinguishes it from other similar compounds. Additionally, its application in organic electronics as an n-type dopant highlights its significance in enhancing the performance of electronic devices .
Properties
IUPAC Name |
1,3-dimethylbenzotriazol-3-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3.HI/c1-10-7-5-3-4-6-8(7)11(2)9-10;/h3-6H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREKKAGLNLTYPX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=N1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945391 | |
Record name | 1,3-Dimethyl-1H-benzotriazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22713-35-5 | |
Record name | 3H-Benzotriazolium, 1,3-dimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022713355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethyl-1H-benzotriazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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